molecular formula C13H21NO B142707 4-(2-(tert-Butylamino)ethyl)-2-methylphenol CAS No. 132183-64-3

4-(2-(tert-Butylamino)ethyl)-2-methylphenol

Cat. No. B142707
CAS RN: 132183-64-3
M. Wt: 207.31 g/mol
InChI Key: NZVRVWRGZWEPRX-UHFFFAOYSA-N
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Description

The compound 4-(2-(tert-Butylamino)ethyl)-2-methylphenol is a molecule that is structurally related to various phenolic compounds which have been studied for their potential applications in polymer stabilization, medicinal chemistry, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and their properties can give insights into the behavior and potential uses of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in biologically active compounds, was synthesized from commercially available starting materials through a series of such reactions . Similarly, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was prepared from l-DOPA with protection, iodination, and other steps . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined, revealing inter- and intramolecular hydrogen bonds . The molecular structure of this compound could be expected to show similar features, such as hydrogen bonding and steric effects due to the tert-butyl group.

Chemical Reactions Analysis

Phenolic compounds like 2,6-di-tert-butyl-4-methylphenol are known to undergo various chemical reactions, including oxidation and coupling reactions . These reactions can lead to the formation of phenoxyl radicals and other products that may have implications for the stability and reactivity of the compound . The chemical behavior of this compound could be influenced by similar reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the copolymerization of ethylene with a phenolic monomer resulted in materials with lower melting points and crystallinities as the phenol content increased . The presence of bulky tert-butyl groups can also affect the solubility and stability of these compounds . The properties of this compound would likely be affected by the tert-butylamino and methyl groups, potentially leading to high thermo-oxidative stability and specific interactions with other molecules.

Scientific Research Applications

Environmental Presence and Fate

Synthetic phenolic antioxidants (SPAs), including compounds similar to 4-(2-(tert-Butylamino)ethyl)-2-methylphenol, are used widely in industrial and commercial products to prevent oxidative damage. These compounds have been detected in various environmental matrices, indicating their widespread dissemination. Studies suggest that SPAs, due to their persistence, pose potential risks to environmental health, calling for future research to focus on the contamination and behavior of novel high molecular weight SPAs, as well as their toxicity effects on infants and the development of SPAs with lower toxicity (Liu & Mabury, 2020).

Biodegradation and Ecotoxicity

Research into the biodegradation of ether compounds related to this compound, such as ethyl tert-butyl ether (ETBE), highlights the capabilities of microorganisms to degrade these substances in soil and groundwater. These findings are crucial for understanding the environmental fate of such compounds and for developing strategies for remediation of contaminated sites. The presence of co-contaminants can either inhibit or enhance the biodegradation process, which has significant implications for environmental management practices (Thornton et al., 2020).

Sorption and Removal from the Environment

Studies on the sorption behaviors of phenolic compounds reveal insights into how these substances interact with soil, organic matter, and minerals. Understanding these interactions is vital for assessing the mobility and persistence of such compounds in the environment and for developing effective strategies for their removal or mitigation (Werner et al., 2012).

Potential Health and Environmental Impacts

The potential health and environmental impacts of compounds structurally similar to this compound have raised concerns, especially regarding their endocrine-disrupting capabilities and carcinogenicity. Reviews and studies emphasize the need for comprehensive evaluations of their effects, particularly on reproductive health and the endocrine system. Such research is critical for informing regulatory decisions and protecting public health (den Braver-Sewradj et al., 2020).

properties

IUPAC Name

4-[2-(tert-butylamino)ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-9-11(5-6-12(10)15)7-8-14-13(2,3)4/h5-6,9,14-15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRVWRGZWEPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157411
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132183-64-3
Record name Dehydroxy albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132183643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GW932C5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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